molecular formula C14H17NO6 B601680 Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate CAS No. 335153-23-6

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

Cat. No. B601680
CAS RN: 335153-23-6
M. Wt: 295.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate” is a chemical compound with the molecular formula C14H17NO6 . It has a molecular weight of 295.29 g/mol . The compound is also known by other names such as “2-(2-Formyl-4-nitrophenoxy)hexanoic Acid Methyl Ester” and "2-(2-Formyl-4-Nitrophenoxy)-Hexanoate" .


Molecular Structure Analysis

The compound has a complex structure that includes a hexanoate chain and a nitrophenoxy group . The InChI representation of the molecule is "InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)20-2)21-12-7-6-11(15(18)19)8-10(12)9-16/h6-9,13H,3-5H2,1-2H3" .


Physical And Chemical Properties Analysis

“Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate” has a predicted boiling point of 433.6±35.0 °C and a density of 1.231±0.06 g/cm3 at 20 ºC and 760 Torr . It has a topological polar surface area of 98.4 Ų and a complexity of 367 .

Scientific Research Applications

Synthesis of Benzoxazepinones

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate: is utilized in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones . These compounds are of interest due to their potential pharmacological activities, including antitumor and antidepressant properties.

Intermediate for Organic Synthesis

This compound serves as an intermediate in various organic synthesis processes . Its reactive formyl group can be involved in condensation reactions, and the nitro group can undergo reduction to amines, which are valuable in synthesizing a wide range of organic molecules.

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

methyl 2-(2-formyl-4-nitrophenoxy)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)20-2)21-12-7-6-11(15(18)19)8-10(12)9-16/h6-9,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIKBKLWSJKUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate

Q & A

Q1: What is the molecular formula and weight of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate as C14H17NO6 [].

Q2: How are the different functional groups of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate oriented in space?

A2: The abstract describes the molecule's spatial arrangement as follows: the ester group of the methyl hexanoate side chain is almost perpendicular to the benzene ring, with a dihedral angle of 80.0° []. In contrast, the nitro group lies nearly coplanar with the benzene ring, exhibiting a dihedral angle of 10.3° [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.